3-[(Pyridin-3-yl)sulfamoyl]thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
3-(pyridin-3-ylsulfamoyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S2/c13-10(14)9-8(3-5-17-9)18(15,16)12-7-2-1-4-11-6-7/h1-6,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJJRHOHZTTZPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyridin-3-yl)sulfamoyl]thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Pyridinylsulfamoyl Group: This step involves the sulfonylation of the thiophene ring with a pyridinylamine derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for 3-[(Pyridin-3-yl)sulfamoyl]thiophene-2-carboxylic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Pyridin-3-yl)sulfamoyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinylsulfamoyl group can be reduced under appropriate conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens or organometallic compounds can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives of the pyridinylsulfamoyl group.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Scientific Research Applications of 3-[(Pyridin-3-yl)sulfamoyl]thiophene-2-carboxylic acid
3-[(Pyridin-3-yl)sulfamoyl]thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring with pyridinylsulfamoyl and carboxylic acid groups. It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties. The compound is also studied for its potential use in organic semiconductors and light-emitting diodes due to the electronic properties of the thiophene ring. Additionally, it serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Medicinal Chemistry
3-[(Pyridin-3-yl)sulfamoyl]thiophene-2-carboxylic acid is of interest in medicinal chemistry because of its structure and potential biological activities. The compound's structural arrangement allows it to interact with biological targets, like enzymes involved in cellular signaling pathways.
Enzyme Inhibition
This compound can act as an inhibitor of kinases, which regulate cellular processes. Dysregulation of kinases is associated with diseases such as cancer and inflammatory disorders. Thus, the compound's ability to modulate kinase activity suggests it has potential therapeutic applications in treating these conditions.
Antimicrobial Activity
Studies show that this compound exhibits antimicrobial properties against bacterial strains, especially Gram-positive bacteria. Minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.
Materials Science
The compound is studied for potential applications in organic semiconductors and light-emitting diodes due to the thiophene ring's electronic properties.
Biological Research
3-[(Pyridin-3-yl)sulfamoyl]thiophene-2-carboxylic acid is used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms. The pyridinylsulfamoyl group can form hydrogen bonds or electrostatic interactions with active sites, while the thiophene ring can participate in π-π stacking interactions to modulate the activity of target molecules.
Mechanism of Action
The mechanism of action of 3-[(Pyridin-3-yl)sulfamoyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridinylsulfamoyl group can form hydrogen bonds or electrostatic interactions with active sites, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points : Carboxylic acid derivatives generally exhibit higher melting points (>200°C) compared to their ester counterparts (e.g., methyl ester 1A melts at 87–90°C ). Decomposition is common in acidic forms due to thermal instability.
- Solubility : The pyridin-3-yl group may enhance aqueous solubility via hydrogen bonding, whereas chlorophenyl or nitro groups increase hydrophobicity .
Activity Trends :
Structural and Crystallographic Insights
- Molecular Packing : Analogues like 2-(Phenylsulfanyl)pyridine-3-carboxylic acid form dimeric structures via C–H⋯O interactions, stabilizing the crystal lattice . Similar behavior is expected in sulfamoyl derivatives, influencing bioavailability.
- Steric Effects : Bulky substituents (e.g., tosyl, nitrophenyl) may hinder binding to flat active sites, whereas pyridin-3-yl’s planar structure could enhance fit .
Biological Activity
3-[(Pyridin-3-yl)sulfamoyl]thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-[(Pyridin-3-yl)sulfamoyl]thiophene-2-carboxylic acid is C₁₁H₁₁N₃O₃S. The compound features a thiophene ring substituted at the 2-position with a carboxylic acid and at the 3-position with a sulfamoyl group attached to a pyridine ring. This structural arrangement suggests potential interactions with various biological targets, particularly enzymes involved in cellular signaling pathways.
Enzyme Inhibition
Research indicates that 3-[(Pyridin-3-yl)sulfamoyl]thiophene-2-carboxylic acid acts as an inhibitor of specific enzymes, particularly kinases. Kinases are critical in regulating cellular processes, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. The compound's ability to modulate kinase activity suggests its potential therapeutic applications in treating these conditions .
Table 1: Enzyme Inhibition Data
Antimicrobial Activity
In addition to its kinase inhibition, studies have shown that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics .
Table 2: Antimicrobial Activity Data
The mechanism by which 3-[(Pyridin-3-yl)sulfamoyl]thiophene-2-carboxylic acid exerts its biological effects involves several interactions:
- Enzyme Binding : The pyridinylsulfamoyl group can form hydrogen bonds with the active sites of target enzymes, while the thiophene ring may engage in π-π stacking interactions.
- Modulation of Signaling Pathways : By inhibiting specific kinases, the compound can alter signaling pathways involved in cell proliferation and inflammation .
Case Studies
Recent studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : In vitro studies have shown that 3-[(Pyridin-3-yl)sulfamoyl]thiophene-2-carboxylic acid can induce apoptosis in cancer cell lines through kinase inhibition, suggesting its role as a candidate for anticancer drug development .
- Inflammatory Disorders : The compound has also been evaluated for its anti-inflammatory effects in preclinical models, showing promise in reducing inflammatory markers and improving symptoms associated with chronic inflammation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-[(Pyridin-3-yl)sulfamoyl]thiophene-2-carboxylic acid, and how do they differ in efficiency?
- Methodology : The compound is typically synthesized via sulfonamide coupling between pyridin-3-amine and thiophene-2-carboxylic acid derivatives. Key methods include:
- CDI-mediated activation : (E)-3-(pyridin-3-yl)acrylic acid is activated with N,N’-carbonyldiimidazole (CDI) and coupled with intermediates like 4-(aminomethyl)benzoic acid, yielding 28–38% efficiency .
- HOBT/DCC coupling : Using 1-hydroxybenzotriazole (HOBT) and dicyclohexyl carbodiimide (DCC) improves coupling efficiency to ~62% .
- Critical Analysis : CDI activation is slower but avoids racemization, while HOBT/DCC offers higher yields but requires rigorous purification to remove byproducts.
Q. Which analytical techniques are most reliable for confirming the structure of this compound?
- Methodology :
- X-ray crystallography : Resolves structural ambiguities (e.g., isomerism in sulfonamide linkage) via single-crystal diffraction, validated using SHELX software .
- NMR and MS : H NMR confirms functional groups (e.g., pyridine protons at δ 8.5–9.0 ppm), while mass spectrometry verifies molecular weight (e.g., [M+H] at 283 m/z) .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodology : Stability assays in buffered solutions (pH 2–10) at 25°C and 40°C show:
- Acidic conditions (pH < 4) : Hydrolysis of the sulfonamide group occurs after 72 hours.
- Neutral/basic conditions : Stable for >1 week. Store at 2–8°C in dark to prevent photodegradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate isomer formation during synthesis?
- Methodology : Isomerization arises during acylation of 4-fluorobenzene-1,2-diamine. Strategies include:
- Temperature control : Maintain reaction at 0–5°C to suppress competing pathways .
- Catalyst screening : Use trifluoroacetic acid (TFA) over HCl to reduce byproduct formation .
- Chromatographic separation : Reverse-phase HPLC resolves isomers, with retention times differing by ~2 minutes .
Q. What structure-activity relationships (SAR) govern the biological activity of thiophene-sulfonamide derivatives?
- Methodology :
- Substituent effects : Electron-withdrawing groups (e.g., nitro, chloro) at the thiophene 5-position enhance enzyme inhibition (e.g., β-lactamase IC < 1 µM) .
- Heterocyclic modifications : Pyridine-to-pyrimidine substitution reduces cytotoxicity while maintaining potency .
Q. How can computational modeling predict binding interactions of this compound with biological targets?
- Methodology :
- Docking studies : Use AutoDock Vina to simulate binding to β-lactamase active sites (PDB: 1BSG). Key interactions include hydrogen bonding with Ser70 and hydrophobic contacts with Val216 .
- MD simulations : AMBER-based trajectories (100 ns) assess stability of ligand-protein complexes, with RMSD < 2.0 Å indicating robust binding .
Q. What strategies resolve contradictions in crystallographic data for this compound?
- Methodology :
- Twinned data refinement : SHELXL’s TWIN/BASF commands model twin domains (e.g., pseudo-merohedral twinning) to improve R-factor convergence .
- Multi-temperature datasets : Collect data at 100 K and 298 K to identify disordered solvent molecules .
Q. How does the sulfonamide group influence the compound’s pharmacokinetic properties?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
